molecular formula C18H18N2O4S B2941187 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide CAS No. 899757-22-3

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide

Cat. No.: B2941187
CAS No.: 899757-22-3
M. Wt: 358.41
InChI Key: LCEVHXRGLSNNBE-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide is a highly specialized compound belonging to the class of benzothiazoles. Its unique structure features a dioxido benzisothiazolone core fused to a phenethylpropanamide moiety, which gives it distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide typically involves the condensation of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-acetic acid with N-phenethylpropanamide under carefully controlled reaction conditions. The process may involve the use of coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the compound can be synthesized using continuous flow reactors that allow for precise control over temperature, pressure, and reaction time. These reactors facilitate the large-scale production of the compound with consistent quality and high throughput, ensuring it meets regulatory standards for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion to its corresponding sulfone derivative.

  • Reduction: : Reduction to the sulfide form under mild conditions.

  • Substitution: : Electrophilic substitution reactions facilitated by the benzisothiazolone core.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Substitution: : Anhydrous aluminum chloride or iron (III) chloride in aprotic solvents like dichloromethane.

Major Products

  • Oxidation: : Forms the sulfone derivative.

  • Reduction: : Results in the sulfide form.

  • Substitution: : Yields substituted benzisothiazolone derivatives.

Scientific Research Applications

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide finds use across various scientific fields:

  • Chemistry: : As a reagent for studying electrophilic aromatic substitution reactions.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its anti-inflammatory and anti-cancer properties due to its ability to modulate enzyme activity.

  • Industry: : Used in the synthesis of advanced materials with unique electrical and optical properties.

Mechanism of Action

The compound exerts its biological effects primarily through the modulation of enzyme activity. It interacts with specific molecular targets, such as kinases and phosphatases, altering their activity and consequently affecting cellular signaling pathways. The benzisothiazolone core facilitates these interactions, making the compound a potent modulator of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-benzylpropanamide

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-cyclohexylpropanamide

Unique Features

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenethylpropanamide stands out due to its enhanced biological activity, particularly in modulating enzyme activity and cellular pathways. Its phenethylpropanamide moiety distinguishes it from other similar compounds, providing unique steric and electronic properties that enhance its efficacy in specific applications.

Conclusion

This compound is a compound with multifaceted applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an invaluable tool for scientific research and industrial applications, offering distinct advantages over similar compounds due to its specific structural attributes and biological activities.

Properties

IUPAC Name

N-(2-phenylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-18(22)15-8-4-5-9-16(15)25(20,23)24/h1-9H,10-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEVHXRGLSNNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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